molecular formula C20H40O2 B8620332 2-[2-(Hexadecyloxy)ethyl]oxirane CAS No. 113485-76-0

2-[2-(Hexadecyloxy)ethyl]oxirane

Cat. No.: B8620332
CAS No.: 113485-76-0
M. Wt: 312.5 g/mol
InChI Key: DDAIBVBACVRJSX-UHFFFAOYSA-N
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Description

Properties

CAS No.

113485-76-0

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

2-(2-hexadecoxyethyl)oxirane

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-22-20/h20H,2-19H2,1H3

InChI Key

DDAIBVBACVRJSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCCC1CO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-[(Hexadecyloxy)methyl]oxirane with structurally similar oxirane derivatives, focusing on molecular features, applications, and safety profiles.

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Applications Hazards (GHS) References
2-[(Hexadecyloxy)methyl]oxirane (15965-99-8) C₁₉H₃₈O₂ 298.51 Hexadecyloxy-methyl Polymer intermediates, surfactants H315, H319, H335
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]oxirane (71712-93-1) C₈H₁₆O₄ 176.21 Branched ethoxy-methyl Solvent, specialty chemicals Not classified
2-[[(2-Ethylhexyl)oxy]methyl]oxirane (2461-15-6) C₁₁H₂₂O₂ 186.29 2-Ethylhexyloxy-methyl Plasticizers, coatings H315, H319, H335
2-[(2-Nonylphenoxy)methyl]oxirane (94159-62-3) C₂₀H₃₂O₂ 304.47 Nonylphenoxy-methyl Surfactants, adhesives H302, H315, H319, H335
Oxirane, [[2-(2-ethenyloxy)ethoxy]methyl]- (16801-19-7) C₆H₁₀O₃ 130.14 Vinyl-ethoxy-methyl Reactive diluent in resins Pending regulatory review
Oxirane, tetradecyl (7320-37-8) C₁₆H₃₂O 240.42 Linear tetradecyl chain Lubricant additives Not classified

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Solubility
  • Hexadecyloxy-methyl (Target Compound): The long alkyl chain (C16) enhances hydrophobicity, making it suitable for non-polar polymer matrices and surfactants . Its epoxide group enables cross-linking in epoxy resins .
  • Branched Ethoxy-methyl (71712-93-1) : Shorter ethoxy branches increase solubility in polar solvents, favoring use in coatings and detergents .
  • 2-Ethylhexyloxy-methyl (2461-15-6) : Branched alkyl chain improves thermal stability in plasticizers but reduces biodegradability .
Application-Specific Comparisons
  • Surfactants: The target compound and 2-[(2-Nonylphenoxy)methyl]oxirane (CAS 94159-62-3) both act as non-ionic surfactants, but the latter’s phenolic group raises environmental toxicity concerns .
  • Epoxy Resins : The target compound’s high molecular weight provides flexibility in resins, whereas smaller analogs like [[2-(2-ethenyloxy)ethoxy]methyl]-oxirane (CAS 16801-19-7) are used as low-viscosity diluents .

Research Findings and Industrial Relevance

Market Trends

  • The global epoxy resin market (valued at $10.3B in 2025) drives demand for specialized glycidyl ethers like the target compound, particularly in Asia-Pacific coatings industries .

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